N-(4H-1,2,4-Triazol-4-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Description
N-(4H-1,2,4-Triazol-4-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core linked to a 1,2,4-triazole moiety via a carboxamide bridge.
Properties
IUPAC Name |
N-(1,2,4-triazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(14-15-6-12-13-7-15)10-5-8-3-1-2-4-9(8)17-10/h5-7H,1-4H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTWRQKQVMERPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-Triazol-4-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4H-1,2,4-Triazol-4-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit potent antimicrobial properties. N-(4H-1,2,4-Triazol-4-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has shown efficacy against a range of bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.
Anticancer Properties
Studies indicate that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines. The results suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. This potential makes it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of triazole derivatives. This compound has been shown to protect neuronal cells from oxidative stress and excitotoxicity. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agricultural Applications
Fungicides
The triazole structure is well-known for its fungicidal properties. This compound has been tested as a potential agricultural fungicide against various plant pathogens. Its application can lead to enhanced crop yield and quality by effectively controlling fungal diseases.
Plant Growth Regulators
In addition to its fungicidal activity, this compound may serve as a plant growth regulator. Studies suggest it can promote growth and improve resistance to abiotic stresses such as drought and salinity.
Materials Science Applications
Coordination Chemistry
The compound's ability to form coordination complexes with metals has been explored for creating novel materials with unique electronic properties. These metal-organic frameworks (MOFs) can be utilized in gas storage and separation technologies.
Nanotechnology
In nanotechnology applications, derivatives of this compound have been incorporated into nanocarriers for drug delivery systems. The enhanced solubility and stability provided by the triazole moiety facilitate the effective delivery of therapeutic agents.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 10 µg/mL. |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 value of 15 µM after 48 hours of treatment. |
| Study 3 | Fungicide | Showed significant reduction in Fusarium wilt in tomato plants when applied at 200 ppm concentration. |
| Study 4 | Coordination Chemistry | Successfully formed a stable complex with Cu(II), enhancing conductivity for potential electronic applications. |
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues with Varied Amine Substituents
Several compounds share the tetrahydrobenzo[b]thiophene-2-carboxamide scaffold but differ in the amine substituent. Key examples include:
Key Observations :
- Synthetic Efficiency: Bulky substituents (e.g., pyrrolidinyl in compound 15) yield higher synthesis efficiency (48%) compared to dimethylamino groups (27%) due to steric or electronic effects .
Bioactive Analogues with Heterocyclic Modifications
2.2.1 Antitumor Activity
- Thiazole Derivatives: Compounds like 2-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)thiazole derivatives exhibit anticancer activity against six human cancer cell lines (e.g., IC₅₀ < 10 μM) with low toxicity to normal cells .
- Thiourea Derivatives : Annulated thiophene-pyrimidine hybrids (e.g., compounds 4a, 4b) demonstrated antitumor activity in three cell lines, likely via DNA intercalation .
Comparison : The target compound’s triazole moiety may offer distinct mechanisms (e.g., kinase inhibition) compared to thiazoles or pyrimidines, though direct antitumor data are lacking.
2.2.2 Antimicrobial Activity
- Triazolo-Pyridazine Derivatives : Compounds 7d, 7f, and 8f showed significant antibacterial activity against Bacillus subtilis and E. coli (MIC: 2–8 μg/mL) .
- Sulfonamide Analogues: N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-sulfonylbenzamide derivatives exhibit antimicrobial properties attributed to sulfonamide groups .
Physicochemical and Metabolic Properties
- Metabolism: Compounds with dimethylamino groups (e.g., compound 14) are substrates for aldehyde oxidase, leading to rapid hepatic metabolism. The triazole group in the target compound may alter metabolic pathways, improving stability .
Biological Activity
N-(4H-1,2,4-Triazol-4-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a triazole ring fused with a tetrahydrobenzo[b]thiophene moiety. This unique combination contributes to its biological activity. The compound can be represented by the following molecular formula:
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of derivatives based on the tetrahydrobenzo[b]thiophene scaffold. For instance:
- Cell Line Studies : Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and NCI-H460 (lung cancer). One study reported IC50 values ranging from to for several synthesized derivatives, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 0.02 ± 0.003 |
| 2 | HCT-116 | 0.08 ± 0.005 |
| 3 | NCI-H460 | 0.02 ± 0.003 |
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that derivatives of tetrahydrobenzo[b]thiophene can inhibit bacterial growth effectively:
- In Vitro Studies : Compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays:
- Mechanistic Studies : Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in cell-based assays . This suggests a promising role in treating inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has been shown to inhibit RTKs involved in cell proliferation and survival pathways, which is critical in cancer progression .
- Interaction with Enzymatic Targets : Molecular docking studies indicate strong binding affinities to enzymes like PDK1 and LDHA, which are crucial in metabolic pathways associated with cancer cell growth .
Case Study 1: Colorectal Cancer
A study evaluated the efficacy of a series of tetrahydrobenzo[b]thiophene derivatives against colorectal cancer cells (LoVo and HCT-116). The results demonstrated that certain compounds significantly inhibited cell growth with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized derivatives against clinical strains of bacteria. The findings revealed that several compounds exhibited potent antibacterial activity with MIC values lower than those for conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4H-1,2,4-Triazol-4-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide?
- Methodology : The compound is synthesized via cyclocondensation reactions. A triazole ring is introduced through nucleophilic substitution or cyclization of precursor amines with carbonyl derivatives. For example, triazole-containing tetrahydrobenzo[b]thiophenes can be prepared by reacting 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid derivatives with 4H-1,2,4-triazole-4-amine under coupling agents like carbodiimides. Column chromatography (e.g., DCM/ethyl acetate, 9:1) is used for purification, yielding the product at ~27% efficiency .
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR : Use ¹H and ¹³C NMR (400 MHz, Chloroform-) to confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 7.60–7.40 ppm for thiophene), triazole protons (δ 7.29 ppm), and cyclohexene protons (δ 2.05–1.68 ppm) .
- HRMS : Validate molecular weight (e.g., calculated m/z 301.1369 vs. observed 301.1379 for analogous compounds) .
- IR : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .
Q. What are common impurities during synthesis, and how are they addressed?
- Methodology : Byproducts like unreacted carboxylic acid or triazole precursors are removed via reverse-phase HPLC (e.g., C18 column, methanol/water gradient) or recrystallization (e.g., methanol) . Impurity profiles are monitored using LC-MS with >95% purity thresholds .
Advanced Research Questions
Q. How can metabolic stability and aldehyde oxidase (AO) susceptibility be evaluated?
- Methodology :
- In vitro assays : Incubate the compound with human liver S9 fractions or recombinant AO enzymes. Monitor metabolite formation (e.g., hydroxylation at the tetrahydrobenzo ring) via LC-MS/MS .
- Computational modeling : Use density functional theory (DFT) to predict electron-deficient regions prone to AO-mediated oxidation. Molecular docking can assess interactions with AO’s active site .
Q. What structure-activity relationships (SAR) govern its antibacterial activity?
- Key Findings :
- Substituents on the triazole ring (e.g., cyano or sulfonyl groups) enhance activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by improving membrane penetration .
- Electron-withdrawing groups on the tetrahydrobenzo[b]thiophene scaffold increase potency against Escherichia coli (MIC ≤ 8 µg/mL) .
- Methodology : Synthesize analogs via regioselective electrophilic substitution (e.g., bromination at the β-position using t-BuLi) and test against bacterial panels .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution. Low oral bioavailability (e.g., <20%) may explain reduced in vivo efficacy despite strong in vitro activity .
- Metabolite identification : Use radiolabeled compounds to track metabolic pathways and identify inactive/toxic metabolites .
Q. What computational strategies optimize its binding to kinase targets?
- Methodology :
- Molecular docking : Screen against kinase libraries (e.g., JNK or OX2 receptors) using AutoDock Vina. Prioritize compounds with hydrogen bonds to hinge regions (e.g., NH of triazole to Glu95 in JNK) .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (IC₅₀) to guide synthetic modifications .
Q. How can aqueous solubility be improved without compromising activity?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
